2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid
Description
Properties
IUPAC Name |
2-(2-oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S/c10-7(11)5-6-8(12)13-9(14-6)3-1-2-4-9/h6H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPNJNAEUVMDMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OC(=O)C(S2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid typically involves the reaction of cyclopentanone with ethylene glycol and sulfur to form the spirocyclic intermediate. This intermediate is then oxidized to introduce the oxo group, followed by the addition of acetic acid to complete the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The acetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid involves its interaction with specific molecular targets. The oxo and thiaspiro groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic Acid (CAS 714-72-7)
- Structure : Replaces the 1-oxa-4-thia system with a 1,3-diazaspiro ring (two nitrogen atoms) and adds a 4-oxo group.
- Key Differences :
[Benzyl(2-methoxyethyl)carbamoyl]methyl 2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetate
- Structure : Ester derivative of the diazaspiro compound, with a benzyl(2-methoxyethyl)carbamoyl group.
- Key Differences :
2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(2-phenylethyl)acetamide (CAS 722480-53-7)
N-(1-Oxa-7-azaspiro[4.4]nonan-3-yl)acetamide (CAS 2059927-99-8)
- Structure : Combines 1-oxa and 7-aza rings with an acetamide group.
- Key Differences: Heteroatom Position: 7-aza vs. 4-thia alters ring electronics and conformational flexibility.
Biological Activity
2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid, with the molecular formula CHOS and a molecular weight of 216.26 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a spirocyclic structure that includes oxo, oxa, and thiaspiro groups, which contribute to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 2-(2-oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl)acetic acid |
| Molecular Formula | CHOS |
| Molecular Weight | 216.26 g/mol |
| CAS Number | 134767-82-1 |
Anti-inflammatory Effects
The compound is also being investigated for potential anti-inflammatory properties. The presence of the thiaspiro moiety suggests possible interactions with inflammatory pathways, although direct evidence for this specific compound remains sparse.
Aldose Reductase Inhibition
A related class of compounds has been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications. For example, derivatives of thiazolidinone exhibit potent inhibition of aldose reductase with submicromolar IC values, suggesting that this compound may possess similar inhibitory activity due to structural similarities .
While specific mechanistic studies on this compound are not extensively documented, the following mechanisms have been proposed based on related compounds:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Interaction with Biomolecules : The unique structure allows for potential binding to proteins or nucleic acids, influencing biological processes.
Study on Thiazolidinone Derivatives
A study focused on thiazolidinone derivatives demonstrated their potential as aldose reductase inhibitors, highlighting the relevance of structural modifications that enhance biological activity . While not directly involving this compound, these findings provide insights into how similar compounds may behave.
Cytotoxicity Assessments
In vitro studies have indicated that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines. These findings suggest that further exploration of this compound's effects on cell viability and proliferation could yield valuable data for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
